N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
CAS No.:
Cat. No.: VC16391358
Molecular Formula: C16H21N3O4S2
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O4S2 |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C16H21N3O4S2/c1-18(2)11-4-6-12(7-5-11)19-13-9-25(21,22)10-14(13)24-16(19)17-15(20)8-23-3/h4-7,13-14H,8-10H2,1-3H3 |
| Standard InChI Key | JJZADZFAYVHOKE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC |
Introduction
Key Structural Features:
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Core Framework: A tetrahydrothieno[3,4-d] thiazole ring system.
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Substituents:
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A dimethylamino group attached to a phenyl ring.
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A methoxyacetamide moiety linked via an imine bond.
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A sulfone group contributing to its electron-withdrawing properties.
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Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact molecule are not readily available in the provided data, similar thiazole derivatives are synthesized using the following general steps:
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Formation of the Thiazole Core:
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Starting from thiourea and α-halo ketones or aldehydes.
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Cyclization under acidic or basic conditions.
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Functionalization:
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Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
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Sulfonation to add the sulfone group.
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Coupling with Methoxyacetamide:
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Typically achieved through amide bond formation using coupling agents like EDCI or DCC.
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These steps may require optimization for yield and purity, particularly for pharmaceutical-grade products.
Potential Pharmacological Uses
Thiazole derivatives are widely studied for their biological activities due to their versatile chemical properties:
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Antimicrobial Activity: Many thiazole-based compounds exhibit antibacterial and antifungal properties.
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Anticancer Potential: The presence of electron-donating (dimethylamino) and electron-withdrawing (sulfone) groups can enhance interactions with biological targets like enzymes or DNA.
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Anti-inflammatory Properties: Similar compounds have been shown to inhibit pathways like 5-lipoxygenase (5-LOX).
In Silico Docking Studies
Computational studies could predict binding affinities of this compound to biological targets such as enzymes or receptors involved in disease pathways.
Challenges:
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Synthesis may involve multiple steps with potential side reactions.
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Purification of intermediates can be labor-intensive.
Future Research:
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Further biological evaluation is required to confirm therapeutic potential.
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Structural modifications could optimize activity and reduce toxicity.
This comprehensive review highlights the importance of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-methoxyacetamide as a candidate for further research in medicinal chemistry.
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